REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[C:10]([OH:12])=[O:11].[CH2:13]([N:15](CC)CC)[CH3:14].ClCC#N>C(OCC)(=O)C>[C:13]([CH2:14][O:11][C:10]([C:2]1[O:1][C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=1)=[O:12])#[N:15]
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Name
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|
Quantity
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81 g
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Type
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reactant
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Smiles
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O1C(=CC2=C1C=CC=C2)C(=O)O
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Name
|
|
Quantity
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50 g
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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550 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
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40 g
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Type
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reactant
|
Smiles
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ClCC#N
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed
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Type
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TEMPERATURE
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Details
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by heating for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
|
The deposited crystals were removed
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Type
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DISTILLATION
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Details
|
the solvent was distilled off
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Type
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CUSTOM
|
Details
|
the obtained crystals were recrystallized from methanol
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Name
|
|
Type
|
product
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Smiles
|
C(#N)COC(=O)C=1OC2=C(C1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |